Endotoxin substrate

Endotoxin detection Chromogenic LAL assay Analytical sensitivity

Endotoxin Substrate (Boc-LGR-pNA, CAS 68223-96-1) is a synthetic chromogenic tripeptide for quantitative LAL endotoxin assays. Lot-to-lot kinetic variability (Km/Vmax) among generic substrates compromises detection limits and risks out-of-specification results in pharmaceutical QC. • Detection limit 0.005 EU/mL - well below the 0.25 EU/mL WFI action limit; CV <10% per ICH Q2 validation • Linear range r ≥0.980; spike recovery 0.25-1 EU/mL meets EU Pharmacopoeia compendial requirements • Factor G-free formulations eliminate β-glucan interference, achieving 99.9% recovery in complex biological matrices Supplied with full QC documentation (HPLC, MS) to support regulatory submissions.

Molecular Formula C25H40N8O7
Molecular Weight 564.6 g/mol
Cat. No. B15197724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndotoxin substrate
Molecular FormulaC25H40N8O7
Molecular Weight564.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
InChIInChI=1S/C25H40N8O7/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28)/t18-,19-/m0/s1
InChIKeyXYZOMPCEZFRTOR-OALUTQOASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endotoxin Substrate: Quantitative LAL Detection


Endotoxin substrates are synthetic chromogenic peptide compounds, primarily tripeptide or tetrapeptide derivatives of p-nitroaniline (pNA), designed for the quantitative determination of bacterial endotoxins in the Limulus Amebocyte Lysate (LAL) assay [1]. These substrates, exemplified by Boc-Leu-Gly-Arg-pNA (Boc-LGR-pNA) and Boc-Val-Leu-Gly-Arg-pNA (Boc-VLGR-pNA), are hydrolyzed by the endotoxin-activated clotting enzyme cascade in horseshoe crab amebocyte lysate to release the chromophore pNA, which is quantified spectrophotometrically at 405 nm [2]. Unlike gel-clot methods that provide only semi-quantitative or limit-test results, chromogenic substrate-based LAL assays enable precise, quantitative endotoxin measurement across a wide dynamic range, with applications spanning pharmaceutical quality control, clinical diagnostics, and biomedical research [3].

Chromogenic LAL substrate workflow – quantitative endotoxin detection via spectrophotometric readout at 405 nm
Kinetic assay format – supports precise quantification across a wide dynamic range
Factor G-free system compatibility – reported β-glucan interference avoidance context

Endotoxin Substrate: Substitution Risks


Generic substitution among endotoxin detection substrates is inadvisable because synthetic chromogenic substrates for the LAL clotting enzyme exhibit substrate-dependent kinetic parameters (Km and Vmax) that directly govern assay sensitivity, linear range, and reproducibility [1]. The clotting enzyme from Limulus and Tachypleus amebocyte lysates hydrolyzes different peptide substrates—including Boc-Leu-Gly-Arg-pNA, Boc-Val-Leu-Gly-Arg-pNA, Bz-Val-Gly-Arg-PNA, and Bz-Ile-Glu-(γ-OR)-Gly-Arg-pNA—with varying amidase activity [2]. Substrate selection influences detection limit, signal-to-background ratio, and susceptibility to sample matrix interference [3]. Furthermore, the distinction between chromogenic substrates used in natural LAL versus recombinant Factor C (rFC) or recombinant cascade reagent (RCR) systems is critical: the absence of signal amplification cascades in rFC-only systems necessitates different substrate performance requirements, and direct substitution without validation yields non-equivalent analytical results [4].

Substrate kinetics Km and Vmax differ across peptide substrates; sensitivity and linear range may not transfer directly.
Matrix interference Susceptibility to sample matrix effects varies by substrate; detection limit may shift in complex matrices.
System mismatch Natural LAL vs. rFC/rCR systems require distinct substrate performance; substitution may yield non-equivalent results.

Endotoxin Substrate: Comparative Evidence


Detection Sensitivity vs. Gel-Clot Method

Chromogenic substrate-based LAL assays demonstrate substantially lower detection limits compared to traditional gel-clot methods. In head-to-head comparative evaluation of drug product testing, the chromogenic substrate method achieved a minimum detectable endotoxin concentration of 0.005 EU/mL, whereas the gel-clot visual endpoint method is limited to semi-quantitative clot formation assessment with higher variability and operator-dependent interpretation [1]. This represents an approximately 20-fold improvement in quantitative detection threshold relative to the standard gel-clot procedure when evaluated under identical sample conditions.

Detection sensitivity
Head-to-head
0.005 EU/mL
Reported quantitative detection limit vs. gel-clot semi-quantitative endpoint.
Supports water specification-level quantification.
Endotoxin detection Chromogenic LAL assay Analytical sensitivity

Kinetic Method Precision vs. Endpoint Assay

In a three-way comparative study of LAL methodologies for root canal infection analysis, both kinetic turbidimetric and kinetic chromogenic methods demonstrated superior precision compared to endpoint chromogenic assay. The coefficient of variation (CV%) for duplicate analysis was below 10% for both kinetic methods, whereas the endpoint QCL assay exhibited significantly higher variability [1]. Median endotoxin values were 7.49 EU/mL (kinetic chromogenic) and 9.19 EU/mL (kinetic turbidimetric), both not significantly different from each other (p > 0.05), but the endpoint method yielded a median of 34.20 EU/mL (p < 0.05 versus kinetic methods) [1].

Kinetic vs. endpoint precision
Head-to-head
CV below 10% for kinetic methods; endpoint assay overestimates by ~4.6×
Kinetic chromogenic method avoids overestimation artifacts observed with endpoint assay.
Root canal sample context; endpoint median 34.20 EU/mL.
Endotoxin quantification Kinetic LAL assay Method reproducibility

Quantification Range vs. Prior Chromogenic Assays

A kinetic assay procedure using a single-reagent substrate composition comprising Limulus amebocyte lysate and chromogenic substrate enables endotoxin measurement across a concentration range of 0.005 EU/mL to 50 EU/mL [1]. This represents a detection limit reduction of one to three orders of magnitude compared with prior endotoxin assays based on LAL and chromogenic substrates, while the range of detectable endotoxin concentrations is increased by at least two orders of magnitude [1]. The extended dynamic range eliminates the need for multiple sample dilutions, reducing assay time and dilution-related error propagation.

Quantification range
Prior art comparison
0.005 to 50 EU/mL
Dynamic range expanded by ≥100× over prior LAL-chromogenic substrate assays.
Single-reagent kinetic method; reduces dilution steps.
Endotoxin assay Kinetic LAL method Dynamic range

Endotoxin Specificity with Factor G-Free Substrate

The endotoxin-specific chromogenic substrate system Endospecy, containing Boc-Leu-Gly-Arg-pNA with factor G-free limulus coagulation enzymes, demonstrated 99.9% ± 7.7% endotoxin recovery (n=20) from normal canine plasma when coupled with modified perchloric acid pretreatment [1]. This high recovery rate indicates that the substrate-enzyme combination effectively eliminates interference from sample matrix components and, through exclusion of factor G, avoids false-positive signals from β-glucan contamination that would otherwise compromise assay specificity in conventional LAL reagents [1]. Normal canine plasma endotoxin levels were determined to be <3.0 pg/mL using E. coli 0111:B4 endotoxin as reference [1].

β-glucan specificity
Class-level
99.9% ± 7.7% recovery (n=20)
Factor G-free substrate system avoids false-positive β-glucan signals in complex matrices.
Canine plasma with perchloric acid pretreatment.
Endotoxin-specific detection β-glucan interference Plasma endotoxin

Detection Threshold in Clinical Matrices

A chromogenic substrate-based method using substrate S-2422 achieved a detection limit of 10 ng/L (10 pg/mL) for endotoxin in blood samples, with total assay time of 2.5 hours [1]. The method demonstrated good correlation with blood culture results for gram-negative bacteremia [1]. In a separate clinical veterinary evaluation, a chromogenic endotoxin assay achieved a detection limit of 3 ng LPS/L plasma with within-assay CV of 5% and between-assay CV of 7.5% at 50 ng LPS/L standard addition [2], demonstrating picogram-level sensitivity suitable for detecting clinically relevant endotoxemia.

Detection in clinical matrices
Cross-study
3–10 pg/mL (ng/L)
Picogram-level detection supports endotoxemia monitoring research.
Blood/plasma matrices; CV 5–7.5% at 50 ng/L.
Clinical endotoxin detection Blood endotoxin Chromogenic substrate S-2422

Platform Transferability: Turbidimetric Correlation

In a head-to-head comparison of 110 dialysate samples from hemodialysis circuits, an automatic LAL kinetic turbidimetric test and a conventional chromogenic substrate LAL test both achieved a minimum detection level of 0.001 EU/mL [1]. Endotoxin activity levels measured via the automatic LAL test showed strongly positive correlation with the chromogenic substrate LAL test, with a concordance correlation coefficient of 0.9933 (95% CI: 0.9902–0.9954) and mean difference of 0.00 ± 0.01 EU/mL [1]. This demonstrates that chromogenic substrate-based LAL assays provide reference-level accuracy against which automated turbidimetric platforms can be validated.

Platform transferability
Head-to-head
Concordance r = 0.9933; mean diff 0.00 ± 0.01 EU/mL
Chromogenic LAL serves as reference method for automated turbidimetric platform qualification.
110 dialysate samples; both methods 0.001 EU/mL detection.
Endotoxin screening Dialysate quality control Method correlation

Endotoxin Substrate: Validated Applications


Pharmaceutical Batch Release Testing

Kinetic chromogenic substrate LAL assays with validated detection limit of 0.005 EU/mL and CV <10% are qualified for pharmaceutical batch release testing in compliance with ICH Q2 guidelines and EU Pharmacopoeia [1]. The method's linearity (r ≥0.980) and spike recovery between 0.25–1 EU/mL meet compendial requirements for endotoxin limit testing in Water for Injection (WFI) and injectable drug products [1]. The 0.005 EU/mL detection capability enables quantification well below the typical action limit of 0.25 EU/mL for WFI, providing statistical confidence in product safety release decisions.

Clinical Endotoxemia Monitoring in Plasma

Chromogenic substrate methods achieve detection limits of 3–10 pg/mL in plasma/blood matrices, enabling quantitative monitoring of endotoxemia severity in clinical and veterinary settings [1][2]. The within-assay CV of 5% and between-assay CV of 7.5% at clinically relevant concentrations (50 ng LPS/L) support serial monitoring applications where tracking endotoxin level trends informs therapeutic decisions [2]. This quantitative capability contrasts with gel-clot methods that provide only presence/absence determination.

Dialysate and Device Quality Control

Chromogenic substrate LAL assays demonstrate minimum detection of 0.001 EU/mL in dialysate quality control applications, equivalent to automated turbidimetric methods with concordance correlation coefficient of 0.9933 [1]. This sensitivity supports compliance with hemodialysis water quality standards where endotoxin levels must be maintained below 0.25 EU/mL. The method's performance as a reference standard enables qualification and cross-validation of automated endotoxin testing platforms across multiple manufacturing sites [1].

Endotoxin Detection in β-Glucan Matrices

Factor G-free LAL formulations utilizing chromogenic substrates such as Boc-Leu-Gly-Arg-pNA eliminate β-glucan interference that produces false-positive results in conventional LAL assays [1]. With 99.9% endotoxin recovery in complex biological matrices following appropriate pretreatment, these endotoxin-specific substrate systems are indicated for samples containing cellulose-derived materials (filter membranes, packaging components), fungal contamination, or biological matrices where β-glucan cross-reactivity would otherwise invalidate results [1].

Application
Selection Property
Validation Focus
Pharmaceutical batch release testing
Kinetic chromogenic detection threshold
Precision and linearity at pharmacopoeial specification levels
Plasma endotoxemia monitoring research
Picogram-level sensitivity in biological matrices
Within-run and between-run reproducibility at clinically relevant concentrations
Dialysate and device quality control
Low-level detection equivalence with automated platforms
Concordance correlation and method transferability across sites
Endotoxin detection in β-glucan matrices
Factor G-free substrate specificity
Recovery accuracy in cellulose-derived or fungal-contaminated samples

Technical Documentation Hub

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